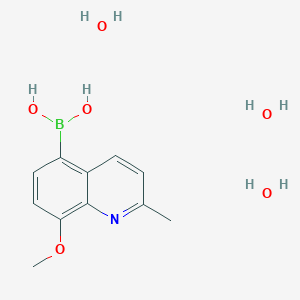
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate typically involves the reaction of 8-methoxy-2-methylquinoline with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted quinolines .
科学研究应用
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biological probe due to its boronic acid moiety, which can interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-containing drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with enzymes and other proteins. The boronic acid moiety is known to inhibit serine proteases and other enzymes by forming a stable complex with the active site .
相似化合物的比较
Similar Compounds
- 3-Methoxy-2-hydroxyphenyl boronic acid
- 6-Methoxy-5-methylpyridine-3-boronic acid
- 2-Methoxy-5-methylpyridine-3-boronic acid
- 4-Hydroxy-8-methoxy-2-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
Uniqueness
Compared to these similar compounds, (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
生物活性
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a quinoline ring structure, which is known for its diverse pharmacological properties, including anticancer activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈BNO₆
- Molecular Weight : Approximately 271.07 g/mol
- Structure Features : The compound includes a methoxy group at position 8 and a methyl group at position 2 of the quinoline ring, contributing to its unique reactivity and biological profile.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
-
Anticancer Properties :
- Exhibits cytotoxic effects on various cancer cell lines, particularly colorectal cancer cells like HCT116 and Caco-2.
- Mechanisms of action include cell cycle arrest at the G2/M phase, induction of apoptosis, and modulation of signaling pathways such as PI3K/AKT/mTOR.
-
Mechanism of Action :
- The boronic acid moiety allows for interactions with biological targets, influencing cellular processes.
- Induces oxidative stress by promoting the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Cytotoxicity Assessment :
- Cell Cycle Analysis :
- Apoptosis Induction :
- Colony Formation Inhibition :
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes that allow for modifications enhancing its biological properties. Common methods include:
- Suzuki-Miyaura coupling reactions, which utilize the boronic acid functionality for carbon-carbon bond formation.
属性
IUPAC Name |
(8-methoxy-2-methylquinolin-5-yl)boronic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPCYWXCCHWSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















